molecular formula C15H30O2S B073971 3-(Dodecylthio)propionic acid CAS No. 1462-52-8

3-(Dodecylthio)propionic acid

Cat. No. B073971
CAS RN: 1462-52-8
M. Wt: 274.5 g/mol
InChI Key: VKLOPQHLJNFYKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Techniques : Synthesis of related compounds involves processes like cleavable protein cross-linking reagents synthesis, which details the creation of compounds that can quantitatively acylate primary and secondary aliphatic amino groups in organic or aqueous media (Lomant & Fairbanks, 1976). Another method includes the one-pot three-component synthesis approach, as seen in the creation of spirooxindole-pyrimidine derivatives using dodecyl benzenesulfonic acid (Jia Deng et al., 2012).

Molecular Structure Analysis

  • Molecular Structure Insights : The molecular structure of similar compounds is often analyzed using techniques such as nuclear magnetic resonance, as seen in the study of poly(3-dodecylthiophene) (Masa-aki Sato & H. Morii, 1991). This kind of analysis can reveal details about the sequences and end-group compositions of the compound.

Chemical Reactions and Properties

  • Reactivity and Interactions : Understanding the reactivity of compounds like 3-(Dodecylthio)propionic acid can involve studying their participation in various chemical reactions. For instance, the synthesis of 3,4-dihydropyrimidin-2-ones using dodecyl sulfonic acid demonstrates the catalyst's role in specific chemical reactions (Sharma et al., 2007).

Scientific Research Applications

  • Propionic Acid Extraction and Recovery : Propionic acid, closely related to 3-(Dodecylthio)propionic acid, is important in chemical industries. Studies on its extraction from aqueous waste streams and fermentation broth are significant. The research explores reactive extraction using various extractants and diluents, providing insights for designing extraction processes for propionic acid recovery (Keshav et al., 2009).

  • Microbial Production : Propionic acid is valuable in the food industry and has applications in cosmetics, plastics, and pharmaceuticals. The review details metabolic pathways for microbial production of propionate, suggesting the potential for future market applications (Gonzalez-Garcia et al., 2017).

  • Supramolecular Dendrimers : Studies have synthesized methyl esters of various propionic acids for constructing supramolecular dendrimers, which self-assemble into complex structures. These dendrimers have potential applications in nanotechnology and materials science (Percec et al., 2006).

  • Odorless Organic Reagents : The development of odorless organic reagents like 1,3-propanedithiol, which can replace more malodorous compounds in chemical reactions, is an area of interest. These reagents have applications in organic synthesis and pharmaceuticals (Matoba et al., 2006).

  • Phosphorescence Characteristics : Research into the room temperature phosphorescence characteristics of indole-3-propionic acid and related compounds on specific substrates has implications for analytical chemistry, particularly in enhancing detection sensitivity (Deribamar & Campiglia, 1995).

  • Antioxidant Effects on Thermal Behavior : The effects of 3-dodecylsulfanyl-propionic acid as an antioxidant on the degradation of nitrocellulose under various conditions were studied, highlighting its potential in enhancing the stability of certain materials (Katoh et al., 2007).

  • Novel Synthesis Routes : The addition of dodecylamine in the synthesis of MCM-41 silica bearing propylthiol groups, using cetyltrimethylammonium bromide as a surfactant, resulted in improved nucleation and pore ordering. This has implications for the development of catalysts and materials with specific surface properties (Díaz et al., 2001).

  • Transdermal Drug Delivery : Interaction studies of indomethacin with dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) revealed enhanced transdermal delivery, indicating potential applications in drug formulation and delivery systems (Büyüktimkin et al., 1996).

Safety And Hazards

The safety data sheet for 3-(Dodecylthio)propionic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, wash with plenty of water and seek medical help if skin irritation occurs . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

3-dodecylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLOPQHLJNFYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883676
Record name Propanoic acid, 3-(dodecylthio)-
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Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dodecylthio)propionic acid

CAS RN

1462-52-8
Record name 3-(Dodecylthio)propanoic acid
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Record name 3-(Dodecylthio)propionic acid
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Record name 3-Dodecylthiopropanoic acid
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Record name Propanoic acid, 3-(dodecylthio)-
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Record name Propanoic acid, 3-(dodecylthio)-
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Record name 3-(dodecylthio)propionic acid
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Record name 3-(DODECYLTHIO)PROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RE Lee, JW Armour, K Takayama, PJ Brennan… - … et Biophysica Acta (BBA …, 1997 - Elsevier
Through the use of 2,2-[ 2 H]palmitic acid pulse labeling of the whole cells of C. matruchotti and analysis by gas chromatography-mass spectrometry of the non-labeled and [ 2 H]-…
Number of citations: 37 www.sciencedirect.com
B Rosso, F Corami, L Vezzaro, S Biondi, B Bravo… - Journal of …, 2022 - Elsevier
Highway stormwater (HSW) runoff is a significant pathway for transferring microplastics from land-based sources to the other surrounding environmental compartments. Small …
Number of citations: 9 www.sciencedirect.com
COHLS Data, MHL Span - Cancer Chemotherapy Reports, 1965 - books.google.com
Ameth produced moderate effects on LV inocu-lated leukemic cells. 6-MP provided marked effects on LV inocu-lated leukemic cells. Cytoxan provided very marked effects on LV. …
Number of citations: 0 books.google.com
АС ЧЕГОЛЯ, АЕ МИЛЬГРОМ, НГ ШУБЕНКИН… - 1984 - elibrary.ru
Четвертичные аммониевые соли 3-(додецилтио)-прог1ионовой кислоты общей формулы COONR zRatyiamf-r, где R и R, j-метил; R-бензил и или R и R, j-этил, R-бензил и или …
Number of citations: 0 elibrary.ru

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